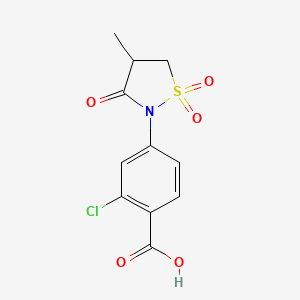

2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO5S/c1-6-5-19(17,18)13(10(6)14)7-2-3-8(11(15)16)9(12)4-7/h2-4,6H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADZPYZFAOODOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of benzoic acid, thiazolidine derivatives, and other functionalized compounds.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is used to study enzyme inhibition and protein interactions. It serves as a tool to understand biological processes at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In the material science industry, this compound is utilized in the development of advanced materials with specific properties, such as enhanced durability and chemical resistance.

Mecanismo De Acción

The mechanism by which 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The pathways involved are often related to cellular signaling and metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a benzoic acid backbone with several analogs but differs in the substituents and heterocyclic rings attached. Key comparisons include:

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations:

- Trioxo-thiazolidine vs.

- Substituent Effects: The chloro group at the 2-position (target compound) is electron-withdrawing, contrasting with the electron-donating dimethylamino group in SS4 and azetidinone derivatives. This difference may influence reactivity and biological target interactions .

- Thiazole vs. Thiazolidinone: Thiazole-containing analogs (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) lack the sulfone and carbonyl groups of thiazolidinones, reducing their solubility in polar solvents .

Physicochemical Properties

Table 2: Physical Properties

- The trioxo-thiazolidine group in the target compound likely increases water solubility compared to thiazole derivatives but may reduce lipophilicity relative to Lactofen’s ester groups .

Actividad Biológica

2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological effects based on current research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid is with a molecular weight of 303.72 g/mol. The compound features a chloro-substituted benzoic acid moiety linked to a thiazolidine derivative.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.72 g/mol |

| CAS Number | 2402830-56-0 |

Antimicrobial Activity

Research indicates that derivatives of benzoic acid compounds exhibit significant antimicrobial properties. In particular, studies have highlighted the effectiveness of compounds similar to 2-chloro-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid against various bacterial strains.

In Vitro Studies

A study evaluated the antimicrobial activity of several thiourea derivatives derived from related benzoic acids against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 32 to 1024 µg/mL depending on the specific compound and its substituents. Notably, some compounds demonstrated potent activity against Staphylococcus aureus and Candida spp., suggesting potential for treating multidrug-resistant infections .

Cytotoxicity Assessment

Cytotoxicity studies have been conducted to assess the safety profile of these compounds. Using flow cytometry and annexin V assays, researchers determined that certain derivatives did not exhibit significant cytotoxic effects at concentrations effective for antimicrobial activity. This indicates a favorable therapeutic index for further development as antimicrobial agents .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial efficacy of synthesized thiourea derivatives.

- Results : The most active compounds showed MIC values as low as 32 µg/mL against S. aureus, indicating strong antibacterial potential suitable for clinical applications.

- Case Study on Antifungal Activity :

Q & A

Q. Key considerations :

- Solvent choice (e.g., ethanol for reflux, DMF for polar aprotic conditions) and temperature control (60–100°C) significantly impact yield .

- Purification via recrystallization or column chromatography is critical due to byproduct formation.

Basic: What analytical techniques are essential for structural characterization of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is required:

- X-ray crystallography : For definitive 3D structure determination. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

- NMR spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, methyl groups).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and thiazolidinone regions.

- Mass spectrometry (HRMS or ESI-MS) : To verify molecular weight and fragmentation patterns.

- Elemental analysis (CHN) : For empirical formula validation, as demonstrated in studies of related benzoic acid derivatives .

Advanced: How can researchers optimize synthetic routes to address low yields or impurities?

Answer:

Common challenges and solutions :

- Low yield in condensation step :

- Byproduct formation during oxidation :

- Employ stepwise oxidation (e.g., mild agents like meta-chloroperbenzoic acid for selective trioxo formation).

- Monitor reaction progress via TLC or in-situ IR spectroscopy.

- Purification hurdles :

Q. Data-driven example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 80°C, 6h | 45 | 85 |

| DMF, 100°C, 4h | 62 | 92 |

| Microwave, 120°C, 1h | 78 | 95 |

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Strategies for data reconciliation :

Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic variations affecting activity .

Assay standardization :

- Use uniform cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

Structure-activity relationship (SAR) studies :

Q. Example SAR findings :

| Modification | PPARγ Binding Affinity (IC₅₀, nM) |

|---|---|

| Parent compound | 120 |

| Methyl → Ethyl (thiazolidinone) | 85 |

| Chloro → Fluoro (benzene ring) | 210 |

Basic: What spectroscopic benchmarks are used to confirm purity and identity?

Answer:

Reference data for validation :

- UV-Vis spectroscopy : λₘₐₐ ≈ 270–280 nm (π→π* transitions in aromatic and carbonyl groups) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching), 1250 cm⁻¹ (S=O stretching), and 750 cm⁻¹ (C-Cl bending).

- Melting point : Consistency with literature values (±2°C range) to rule out solvates or impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.